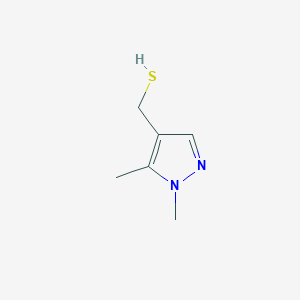

(1,5-dimethyl-1H-pyrazol-4-yl)methanethiol

CAS No.:

Cat. No.: VC20396219

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2S |

|---|---|

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | (1,5-dimethylpyrazol-4-yl)methanethiol |

| Standard InChI | InChI=1S/C6H10N2S/c1-5-6(4-9)3-7-8(5)2/h3,9H,4H2,1-2H3 |

| Standard InChI Key | UMILSMDHEBNDKF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1C)CS |

Introduction

(1,5-Dimethyl-1H-pyrazol-4-yl)methanethiol is a complex organic compound featuring a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This compound is particularly interesting due to its unique structure and potential applications in various fields of chemistry, including medicinal chemistry and organic synthesis.

Key Features:

-

Molecular Formula: CHNS

-

Molecular Weight: Approximately 142 g/mol

-

Chemical Structure: Includes a pyrazole ring with methyl substitutions and a methanethiol group

Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanethiol

The synthesis of this compound typically involves several steps, starting with the preparation of the pyrazole ring. Pyrazoles can be synthesized through various methods, including the condensation of hydrazine derivatives with 1,3-diketones or the direct nitration of acetylacetone followed by reduction . The introduction of the methanethiol group can be achieved through nucleophilic substitution reactions.

Synthesis Steps:

-

Pyrazole Ring Formation: Often involves the reaction of hydrazine with a suitable diketone.

-

Methylation: Introduction of methyl groups to the pyrazole ring.

-

Thiolation: Attachment of the methanethiol group to the pyrazole ring.

Chemical Reactions:

-

Disulfide Formation: Can form disulfide bonds with other thiol compounds.

-

Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions.

Applications and Potential Uses

Pyrazole derivatives, including (1,5-dimethyl-1H-pyrazol-4-yl)methanethiol, have been explored for their biological activities and potential therapeutic applications. These compounds often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Potential Applications:

-

Pharmaceuticals: Potential use in drug development due to biological activity.

-

Organic Synthesis: Useful as intermediates in the synthesis of complex molecules.

Spectroscopic Analysis:

-

NMR Spectroscopy: Useful for identifying the structure and confirming the presence of the pyrazole and thiol groups.

-

IR Spectroscopy: Can provide information on functional groups present.

Handling and Storage

Handling and storage of (1,5-dimethyl-1H-pyrazol-4-yl)methanethiol require careful consideration due to its potential reactivity and volatility. It should be stored in a cool, dry place away from strong oxidizing agents.

Safety Precautions:

-

Protective Gear: Use gloves and goggles when handling.

-

Storage Conditions: Store in a well-ventilated area.

Data Table: Comparison of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| (1,5-Dimethyl-1H-pyrazol-4-yl)methanethiol | CHNS | Approximately 142 g/mol | Pyrazole ring with thiol group |

| N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine | CHNO | Approximately 219.28 g/mol | Two pyrazole rings with methoxy substitution |

| 4-Aminoantipyrine | CHNO | Known for analgesic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume